2-(Prop-2-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
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Overview
Description
2-(Prop-2-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes a fused imidazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves a two-step process starting from N-(prop-2-yn-1-yl)pyridin-2-amines. One common method is the Sandmeyer reaction, which is known for its efficiency and mild conditions. This reaction involves the use of C-2 substituted N-(prop-2-yn-1-ylamino)pyridines to produce (E)-exo-halomethylene bicyclic pyridones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the Sandmeyer reaction and other similar synthetic routes suggests that it can be produced on a larger scale with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly at the nitrogen atoms, are common and can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated products.
Scientific Research Applications
2-(Prop-2-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Prop-2-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with various molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways . These reactive species can then interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound of the family, known for its broad range of biological activities.
2-Aminopyridine: A precursor in the synthesis of imidazo[1,2-a]pyridines, with applications in medicinal chemistry.
N-(prop-2-yn-1-yl)pyridin-2-amines: A key intermediate in the synthesis of 2-(Prop-2-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
Uniqueness
This compound is unique due to its fused ring structure and the presence of the prop-2-yn-1-yl group. This structural uniqueness imparts specific chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
2-(Prop-2-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound with a complex structure that has garnered attention for its diverse biological activities. The compound's molecular formula is C₁₀H₁₃N₃, and it features an imidazo[1,2-a]pyridine core. This article explores its biological activity, focusing on its interactions with various biological targets and potential therapeutic applications.
Chemical Structure and Properties
The compound's unique structure includes a tetrahydro framework and a propynyl group, which influence its chemical reactivity and biological profile.
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₃N₃ |
CAS Number | 2228390-41-6 |
Structural Features | Tetrahydro structure with a prop-2-yn-1-yl group |
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Heparanase Inhibition : The compound has been identified as a potent inhibitor of Heparanase-1 (HPSE1), an enzyme implicated in cancer progression and kidney diseases. In studies, it was shown to inhibit HPSE1 effectively while demonstrating selectivity over other enzymes like exo-β-d-glucuronidase (GUSβ) and glucocerebrosidase (GBA) .
- Antimicrobial Properties : Preliminary evaluations suggest that the compound may possess antimicrobial activity against various pathogens. Its structural similarity to other known antimicrobial agents positions it as a candidate for further exploration in this area .
- Cytotoxicity : In vitro studies have indicated potential cytotoxic effects against human tumor cell lines. The mechanisms of action are still under investigation but may involve interference with cellular pathways critical for cancer cell survival .
Case Studies
Several case studies have been documented regarding the biological activity of this compound:
- Case Study 1 : A study optimized the synthesis of this compound and evaluated its inhibitory activity against HPSE1. The results demonstrated that modified derivatives exhibited enhanced selectivity and potency compared to the original compound .
- Case Study 2 : Investigations into the antimicrobial properties revealed that derivatives of this compound showed promising activity against multidrug-resistant bacteria. This highlights its potential as a lead compound in developing new antibiotics .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
5-Methylimidazo[1,2-a]pyridine | Methyl substitution enhances lipophilicity | Potentially mutagenic |
6-Bromoimidazo[1,5-a]pyridine | Halogen substitution increases reactivity | Studied for antimicrobial properties |
4-Aminoimidazo[1,2-a]pyridine | Amino group allows for further chemical modifications | Explored for anti-inflammatory effects |
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2-prop-2-ynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H12N2/c1-2-5-9-8-12-7-4-3-6-10(12)11-9/h1,8H,3-7H2 |
InChI Key |
LUAMLPPYXBALQI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=CN2CCCCC2=N1 |
Origin of Product |
United States |
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